(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
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Overview
Description
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a synthetic compound that belongs to the class of estrogens. This compound is structurally related to estradiol, a naturally occurring estrogen hormone. The addition of a fluoroethyl group at the 11th position of the steroid backbone enhances its biological activity and stability, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of (8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves several steps, starting from estrone or estradiol as the base compound. The fluoroethyl group is introduced through a series of chemical reactions, including halogenation and subsequent nucleophilic substitution. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Scientific Research Applications
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on steroid hormones.
Biology: Researchers use it to investigate estrogen receptor binding and activity.
Medicine: The compound is explored for its potential in hormone replacement therapy and as a treatment for estrogen-related disorders.
Mechanism of Action
The mechanism of action of (8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves binding to estrogen receptors in target tissues. This binding activates or inhibits the transcription of specific genes, leading to various physiological effects. The fluoroethyl group enhances the compound’s binding affinity and selectivity for estrogen receptors, making it more potent than its non-fluorinated counterparts .
Comparison with Similar Compounds
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is unique due to the presence of the fluoroethyl group, which distinguishes it from other estrogenic compounds. Similar compounds include:
Estradiol: The natural form of estrogen with no fluoroethyl substitution.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Properties
CAS No. |
129000-35-7 |
---|---|
Molecular Formula |
C20H27FO2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H27FO2/c1-20-11-13(8-9-21)19-15-5-3-14(22)10-12(15)2-4-16(19)17(20)6-7-18(20)23/h3,5,10,13,16-19,22-23H,2,4,6-9,11H2,1H3/t13-,16-,17-,18-,19+,20-/m0/s1 |
InChI Key |
MNDCNBSELADRIV-ZFRJDGDFSA-N |
SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCF |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)CCF |
Canonical SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCF |
Synonyms |
11-(2-fluoroethyl)estra-1,3,5(10)-triene-3,17-diol 11-(2-fluoroethyl)estradiol FETS |
Origin of Product |
United States |
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